molecular formula C20H23N3OS B6508301 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 894876-63-2

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6508301
CAS No.: 894876-63-2
M. Wt: 353.5 g/mol
InChI Key: OLMSPSMSADRXSR-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. The sulfur-containing thioacetamide group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinazoline ring can be oxidized to form quinazolinone derivatives.

  • Reduction: : Reduction reactions can be used to modify the quinazoline core, potentially altering its biological activity.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like thiols and amines can be introduced using reagents such as thioacetamide and ammonia.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and various substituted quinazolines, each with unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfur-containing group makes it a valuable reagent in the formation of thioacetamide derivatives, which are important in organic synthesis.

Biology

Biologically, 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it effective against a range of pathogens.

Medicine

In medicine, this compound has been studied for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a candidate for further drug development.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt cell membrane integrity, leading to cell death. In antitumor applications, it may inhibit key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroquinazolin-4(1H)-one: : Another quinazoline derivative with similar biological activities.

  • 2,4-Dioxo-1,4-dihydroquinazoline: : A related compound with potential pharmacological applications.

Uniqueness

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide stands out due to its unique combination of the quinazoline core and the thioacetamide group. This combination provides distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-9-14(2)11-15(10-13)21-18(24)12-25-19-16-7-5-6-8-17(16)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSPSMSADRXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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